molecular formula C8H12 B13969467 1-(2-Propenyl)cyclopentene CAS No. 37689-19-3

1-(2-Propenyl)cyclopentene

Cat. No.: B13969467
CAS No.: 37689-19-3
M. Wt: 108.18 g/mol
InChI Key: PHBGIFRCMRLXFK-UHFFFAOYSA-N
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Description

1-(2-Propenyl)cyclopentene, also known as 1-Allylcyclopentene, is an organic compound with the molecular formula C₈H₁₂. It is a cycloalkene with an allyl group attached to the cyclopentene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Propenyl)cyclopentene can be synthesized through various methods. One common approach involves the reaction of cyclopentene with allyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Propenyl)cyclopentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.

    Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can yield cyclopentane derivatives.

    Substitution: The allyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Halogenation using bromine or chlorine in the presence of light or a radical initiator.

Major Products Formed:

Scientific Research Applications

1-(2-Propenyl)cyclopentene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Propenyl)cyclopentene exerts its effects depends on the specific reaction or applicationThe cyclopentene ring provides a stable framework that can undergo ring-opening or rearrangement reactions under certain conditions .

Comparison with Similar Compounds

    Cyclopentene: Lacks the allyl group, making it less reactive in certain types of reactions.

    1-(2-Propenyl)cyclohexene: Similar structure but with a six-membered ring, leading to different reactivity and stability.

    Allylcyclopentane: Saturated analog of 1-(2-Propenyl)cyclopentene, with different chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of both the cyclopentene ring and the allyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts .

Properties

CAS No.

37689-19-3

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

1-prop-2-enylcyclopentene

InChI

InChI=1S/C8H12/c1-2-5-8-6-3-4-7-8/h2,6H,1,3-5,7H2

InChI Key

PHBGIFRCMRLXFK-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CCCC1

Origin of Product

United States

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